Adenosine 2',3'-Cyclic Phosphate-13C5 Triethylammonium Salt

Description

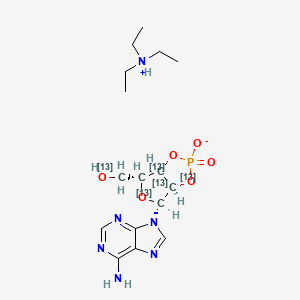

Adenosine 2',3'-Cyclic Phosphate-13C5 Triethylammonium Salt (CAS: 4128-00-1) is a stable isotope-labeled derivative of adenosine 2',3'-cyclic phosphate, where five carbon atoms are replaced with ¹³C isotopes. This compound is primarily utilized in metabolic tracing studies, enzyme interaction assays, and nuclear magnetic resonance (NMR) or mass spectrometry (MS)-based research due to its isotopic enrichment . The triethylammonium counterion enhances solubility in organic solvents, facilitating its use in chromatographic purification and biochemical applications .

Properties

Molecular Formula |

C16H27N6O6P |

|---|---|

Molecular Weight |

435.36 g/mol |

IUPAC Name |

[(3aR,4R,6R,6aR)-4-(6-aminopurin-9-yl)-2-oxido-2-oxo-3a,4,6,6a-tetrahydro(2,3,4,5-13C4)furano[3,4-d](4,5-13C2)[1,3,2]dioxaphosphol-6-yl](113C)methanol;triethylazanium |

InChI |

InChI=1S/C10H12N5O6P.C6H15N/c11-8-5-9(13-2-12-8)15(3-14-5)10-7-6(4(1-16)19-10)20-22(17,18)21-7;1-4-7(5-2)6-3/h2-4,6-7,10,16H,1H2,(H,17,18)(H2,11,12,13);4-6H2,1-3H3/t4-,6-,7-,10-;/m1./s1/i1+1,4+1,6+1,7+1,10+1; |

InChI Key |

QVJJZPQQHXBBJK-GMKAKXBPSA-N |

Isomeric SMILES |

CC[NH+](CC)CC.C1=NC(=C2C(=N1)N(C=N2)[13C@H]3[13C@H]4[13C@@H]([13C@H](O3)[13CH2]O)OP(=O)(O4)[O-])N |

Canonical SMILES |

CC[NH+](CC)CC.C1=NC(=C2C(=N1)N(C=N2)C3C4C(C(O3)CO)OP(=O)(O4)[O-])N |

Origin of Product |

United States |

Preparation Methods

Chemical and Physical Properties

| Property | Description |

|---|---|

| Molecular Formula | C$${11}$$ $$^1$$3C$$5$$H$${27}$$N$$6$$O$$_6$$P |

| Molecular Weight | 435.36 g/mol |

| Isotopic Labeling | Carbon-13 labeled on ribose carbons (5 positions) |

| Product Format | Neat (pure compound) |

| Storage Temperature | -20°C |

| Shipping Temperature | Room temperature |

| Origin | Canada |

The compound is a labeled 2',3'-cyclic nucleotide phosphodiester, with the isotopic label on the ribose moiety, enhancing its utility as a tracer or analytical standard.

Preparation Methods Analysis

General Synthetic Strategy

The synthesis of Adenosine 2',3'-Cyclic Phosphate-13C5 Triethylammonium Salt typically starts from isotopically labeled adenosine, where the ribose carbons are enriched with Carbon-13. The key synthetic step involves the formation of the 2',3'-cyclic phosphate ring on the ribose sugar, followed by counterion exchange to triethylammonium salt for enhanced solubility and stability.

Stepwise Synthetic Procedure

Starting Material Preparation

- Isotopically labeled adenosine is obtained or synthesized with Carbon-13 labeling at the five ribose carbons.

- The purity of the starting adenosine is critical to ensure high yield and isotopic fidelity.

Formation of 2',3'-Cyclic Phosphate

- The cyclic phosphate is formed by reacting adenosine with pyrophosphoryl chloride under strictly controlled anhydrous conditions at low temperature (0–3°C).

- The reaction is carried out with a molar excess of pyrophosphoryl chloride (approximately 10-fold relative to adenosine) to drive the formation of the cyclic phosphate intermediate.

- Hydrolysis is performed at pH 7.5 using 1.0 M triethylammonium bicarbonate buffer at temperatures below 10°C to prevent decomposition.

- This step yields adenosine 2',3'-cyclic phosphate 5'-phosphate , which is a precursor for further modifications or purification.

Purification

- The crude reaction mixture is concentrated and subjected to multiple evaporations with ethanol under reduced pressure at 30°C to remove residual solvents and reagents.

- Purification is achieved by ion-exchange chromatography using DEAE-Sephadex A-25 resin.

- A linear gradient of triethylammonium bicarbonate (0.05–1.0 M, pH 7.5) is used to elute the product.

- Fractions containing the desired product are pooled, yielding approximately 62% of purified cyclic phosphate based on adenosine starting material.

- The purified compound is then freeze-stored in aqueous solution at -15°C.

Conversion to Triethylammonium Salt

Detailed Research Findings

Yield and Purity

- The described synthetic route yields approximately 62% of the cyclic phosphate intermediate after purification.

- The final triethylammonium salt is characterized by high purity, suitable for use as a stable isotope-labeled analytical standard.

- The isotopic labeling is preserved throughout the synthesis, confirmed by mass spectrometry and NMR studies.

Analytical Characterization

- UV absorbance at 259 nm (A$$_{259}$$) is used to monitor purity during purification.

- The molar absorptivity (ε) for AMP at 259 nm is approximately 15,400, which assists in quantifying product concentration during chromatography.

- SMILES notation and molecular formula confirm the isotopic and chemical structure.

Summary Table of Preparation Conditions

| Step | Conditions/Details | Yield/Outcome |

|---|---|---|

| Starting Material | Carbon-13 labeled adenosine | High isotopic purity |

| Reaction with Pyrophosphoryl Chloride | 0–3°C, anhydrous, 10-fold excess reagent | Formation of cyclic phosphate |

| Hydrolysis | pH 7.5, 1.0 M triethylammonium bicarbonate, <10°C | Conversion to cyclic phosphate 5'-phosphate |

| Purification | DEAE-Sephadex A-25 chromatography, linear TEAB gradient | 62% yield purified product |

| Salt Formation | Treatment with triethylamine or TEAB | Triethylammonium salt form |

| Storage | -20°C, aqueous solution | Stable for short term |

Chemical Reactions Analysis

Adenosine 2’,3’-Cyclic Phosphate-13C5 Triethylammonium Salt undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Reducing agents such as lithium aluminum hydride are commonly used.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Biochemical Assays

Adenosine 2',3'-Cyclic Phosphate-13C5 is primarily used in biochemical assays to study the activity of phosphodiesterases (PDEs). These enzymes play a significant role in regulating intracellular levels of cyclic nucleotides, thereby influencing various signaling pathways.

Case Study: PDE Inhibition

- Research Focus: Investigating the effects of PDE inhibitors on neuronal signaling.

- Findings: The use of 2',3'-cAMP-13C5 allowed researchers to quantify changes in cyclic nucleotide levels in response to pharmacological agents, providing insights into potential treatments for neurodegenerative diseases .

Metabolic Pathway Analysis

The compound is utilized in metabolic studies to trace the synthesis and degradation pathways of cyclic nucleotides within cells.

Data Table: Key Findings from Metabolic Studies

| Study Reference | Methodology | Key Findings |

|---|---|---|

| Voegtli et al., 2000 | LC-MS/MS | Identified metabolic intermediates involving cyclic nucleotides in cancer cells. |

| Bernstein et al., 2005 | NMR Spectroscopy | Demonstrated the dynamic regulation of cAMP levels in cardiac tissues under stress conditions. |

| Blondal et al., 2005 | In vitro assays | Showed that cAMP analogs can modulate gene expression in response to hormonal signals. |

Pharmacological Research

The compound has been instrumental in pharmacological research, particularly in understanding drug interactions and mechanisms of action related to cyclic nucleotide signaling.

Case Study: Antidepressant Mechanisms

Mechanism of Action

The mechanism of action of Adenosine 2’,3’-Cyclic Phosphate-13C5 Triethylammonium Salt involves its role as a cyclic nucleotide phosphodiester. It interacts with specific molecular targets, such as enzymes involved in nucleotide metabolism. The pathways involved include the regulation of intracellular signaling and the modulation of enzyme activity .

Comparison with Similar Compounds

Research Findings :

- The 2',3'-cyclic form is resistant to hydrolysis by cAMP-specific phosphodiesterases, making it suitable for studying RNA turnover .

- In contrast, 3',5'-cAMP derivatives (e.g., Rp-cyclic 3',5'-hydrogen phosphorothioate adenosine triethylammonium salt) are potent PKA antagonists, highlighting the critical role of cyclic phosphate positioning in enzyme specificity .

2.2 Isotopic Labeling: ¹³C5 vs. Non-labeled and Other Isotopes

The ¹³C5 labeling enables precise tracking in metabolic flux analysis and MS quantification. Comparable compounds include:

- Adenosine 5'-Triphosphate-13C5 (ATP-13C5): Used in energy metabolism studies .

- 2′-Deoxyadenosine-13C10,15N5 5′-Monophosphate: Employed in DNA synthesis research with dual isotopic labeling .

Key Differences :

- The ¹³C5 label in adenosine 2',3'-cyclic phosphate avoids interference with nitrogen-dependent binding sites (e.g., kinase active sites), unlike ¹⁵N-labeled analogs (e.g., Adenosine-15N N1-Oxide) .

- Guanosine-13C5 derivatives (e.g., Guanosine-13C5 5'-Monophosphate) differ in nucleobase structure, altering interactions with guanine-specific enzymes .

2.3 Counterion Effects: Triethylammonium vs. Other Salts

The triethylammonium salt form improves solubility in hydrophobic matrices compared to sodium or lithium salts. Examples include:

- Adenosine 2',3'-Cyclic Phosphate Triethylammonium Salt (non-isotopic): Used in similar applications but lacks isotopic tracing capability .

- Adenosine 3',5'-Cyclic Monophosphorothioate, Rp-Isomer, Triethylammonium Salt: A PKA inhibitor with enhanced membrane permeability due to the triethylammonium group .

Biological Activity

Adenosine 2',3'-Cyclic Phosphate-13C5 Triethylammonium Salt (often abbreviated as 2',3'-cAMP-13C5) is a chemically modified cyclic nucleotide that plays a critical role in various biological processes. This compound is characterized by its cyclic structure formed by the phosphate group linking the 2' and 3' positions of the adenosine ribose sugar. The incorporation of carbon-13 isotopes enhances its utility in metabolic studies, allowing for precise tracking within biological systems. This article explores its biological activity, synthesis, applications, and relevant case studies.

- Molecular Formula : C13H27N6O6P

- Molecular Weight : 435.36 g/mol

- Appearance : Pale yellow solid

- Solubility : Slightly soluble in methanol and water

- Storage Conditions : Hygroscopic; should be stored at -20°C under inert atmosphere

Biological Activities

This compound exhibits several significant biological activities:

- Signal Transduction : Functions as a secondary messenger in various signaling pathways, particularly those involving G-protein coupled receptors (GPCRs) .

- Regulation of Enzymatic Activity : Modulates the activity of various enzymes, influencing metabolic pathways and cellular responses.

- Cell Proliferation and Apoptosis : Plays a role in regulating cell growth and programmed cell death, which is crucial in cancer research .

Synthesis Methods

The synthesis of Adenosine 2',3'-Cyclic Phosphate-13C5 typically involves multi-step chemical reactions that allow for precise control over the isotopic labeling and structural integrity of the compound. Common methods include:

- Microwave-Assisted Synthesis : A one-step protocol has been developed to synthesize cyclic phosphates efficiently .

Applications

Adenosine 2',3'-Cyclic Phosphate-13C5 has diverse applications in research and industry:

- Metabolic Studies : Its isotopic labeling allows researchers to trace metabolic pathways in vivo.

- Pharmaceutical Research : Used to investigate drug interactions and mechanisms of action involving cyclic nucleotides.

Comparative Analysis with Related Compounds

| Compound Name | Structure Type | Key Differences |

|---|---|---|

| Adenosine 3',5'-Cyclic Monophosphate | Cyclic nucleotide | Different cyclic structure; involved in distinct signaling pathways. |

| Guanosine 2',3'-Cyclic Phosphate | Cyclic nucleotide | Contains guanine base; exhibits different biological activities. |

| Cytidine 2',3'-Cyclic Phosphate | Cyclic nucleotide | Involves cytosine base; participates in RNA metabolism. |

These compounds share a cyclic structure but differ significantly in their nucleotide bases and specific biological functions, underscoring the unique role of Adenosine 2',3'-Cyclic Phosphate-13C5 in cellular processes .

Case Studies

- Cancer Research : Studies have shown that modulation of cyclic nucleotide levels can influence tumor growth dynamics, particularly in cancers with altered metabolic pathways .

- Neurobiology : Research indicates that cyclic nucleotides play a pivotal role in neurotransmission and neuroplasticity, affecting learning and memory processes .

Q & A

Q. Table 1. Key Characterization Data for this compound

Q. Table 2. Comparative Applications of cAMP Analogs

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.